2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride is a chemical compound known for its unique structure and properties. It is often used in research and industrial applications due to its stability and reactivity. The compound is characterized by the presence of methoxyphenyl groups and a diethylazanium moiety, which contribute to its distinct chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride typically involves the reaction of 2,2-bis(4-methoxyphenyl)acetic acid with ethylene oxide and diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of advanced technologies such as microwave-assisted synthesis can enhance reaction efficiency and reduce production time. Quality control measures are implemented to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also participate in hydrogen bonding and van der Waals interactions, influencing its reactivity and stability. The pathways involved in its mechanism of action are complex and depend on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
- 2,2′-Methylenebis [4-(1,1,3,3-tetramethylbutyl)-6-benzotriazol-2-ylphenol]
- 4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
- 2,2-bis(4-methoxyphenyl)acetic acid
Uniqueness
2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride is unique due to its specific combination of functional groups, which confer distinct chemical properties. Its stability, reactivity, and potential biological activities make it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of properties that can be tailored for specific uses .
Properties
CAS No. |
5561-89-7 |
---|---|
Molecular Formula |
C22H30ClNO4 |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C22H29NO4.ClH/c1-5-23(6-2)15-16-27-22(24)21(17-7-11-19(25-3)12-8-17)18-9-13-20(26-4)14-10-18;/h7-14,21H,5-6,15-16H2,1-4H3;1H |
InChI Key |
UGGLVRAINGSVBP-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.